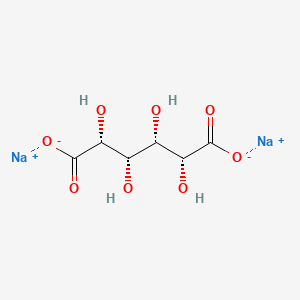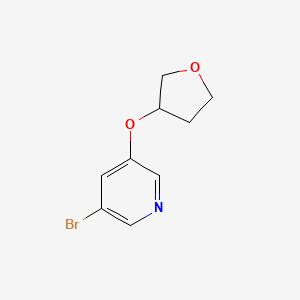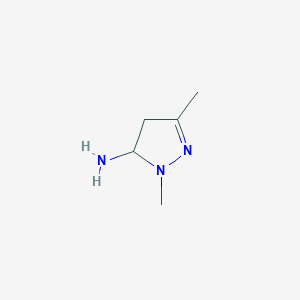
2,5-Dimethyl-3,4-dihydropyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3,4-dihydropyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3,4-dihydropyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-hexanedione with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-3,4-dihydropyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dione derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3,4-dihydropyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,5-Dimethyl-3,4-dihydropyrazol-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
2,5-Dimethyl-3-pyrroline: A related compound with a different ring structure but similar substituents.
Uniqueness
2,5-Dimethyl-3,4-dihydropyrazol-3-amine is unique due to its specific substitution pattern and the presence of an amine group, which can influence its reactivity and potential applications. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H11N3 |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
2,5-dimethyl-3,4-dihydropyrazol-3-amine |
InChI |
InChI=1S/C5H11N3/c1-4-3-5(6)8(2)7-4/h5H,3,6H2,1-2H3 |
Clave InChI |
JRXXDNHVPKJDAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(C1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)

![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)

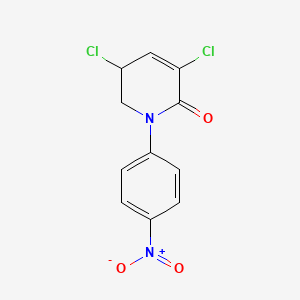
![1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (E)-2-Butenedioate;1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (2E)-2-Butenedioate](/img/structure/B13859326.png)
![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)

![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)
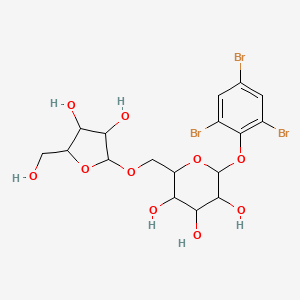
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
